

Application Notes and Protocols for MI-463 in Leukemia Cell Lines

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For Researchers, Scientists, and Drug Development Professionals

Introduction

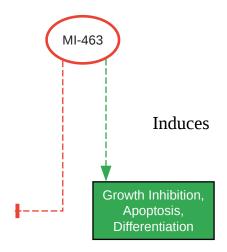
MI-463 is a potent, orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] Chromosomal translocations involving the MLL gene are common in acute leukemias and are associated with a poor prognosis.[2][3] The resulting MLL fusion proteins are critical for leukemogenesis, and their oncogenic activity is dependent on the interaction with menin.[1] MI-463 disrupts this interaction, leading to a downstream cascade of events that selectively targets MLL-rearranged leukemia cells.[2][4]

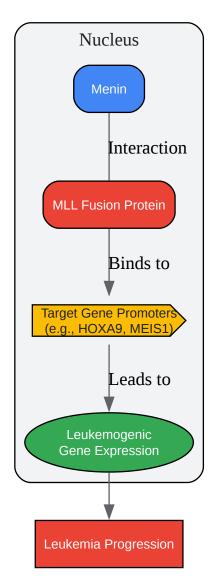
These application notes provide a comprehensive overview of the cellular effects of **MI-463** on leukemia cell lines and detailed protocols for key in vitro experiments.

Mechanism of Action

MI-463 functions by binding to menin, which in turn blocks its interaction with MLL fusion proteins.[1][2] This disruption inhibits the recruitment of the MLL complex to target genes, leading to the downregulation of key downstream targets such as HOXA9 and MEIS1.[2][5] These genes are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[6] [7] The inhibition of this pathway ultimately results in cell growth inhibition, induction of apoptosis, and cellular differentiation.[2][5]







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Caption: Mechanism of action of MI-463 in MLL-rearranged leukemia.



Quantitative Data Summary

The following tables summarize the in vitro efficacy of MI-463 in various leukemia cell lines.

Table 1: Growth Inhibition (GI50) of MI-463 in Leukemia Cell Lines



Cell Line	MLL Status	Gl50 (μM)	Treatment Duration (Days)	Reference
MLL-AF9 transformed murine bone marrow cells	MLL-AF9	0.23	7	[2]
MV4;11	MLL-AF4	Not explicitly stated for MI-463, but showed pronounced growth suppression	7	[2]
MOLM-13	MLL-AF9	Not explicitly stated for MI- 463, but showed pronounced growth suppression	7	[2]
KOPN-8	MLL-ENL	Not explicitly stated for MI- 463, but showed pronounced growth suppression	7	[2]
SEM	MLL-AF4	Not explicitly stated for MI- 463, but showed pronounced growth suppression	7	[2]
HL-60	No MLL translocation	Minimal effect	7	[2]



NB4	No MLL translocation	Minimal effect	7	[2]
Jurkat	No MLL translocation	Minimal effect	7	[2]

Table 2: Apoptotic Effect of MI-463

Cell Line	Treatment Concentration	Apoptosis Induction	Treatment Duration (Days)	Reference
MLL-AF9 transformed murine bone marrow cells	Higher concentrations required	Pronounced apoptotic effect	7	[2]

Experimental Protocols Cell Culture and MI-463 Treatment

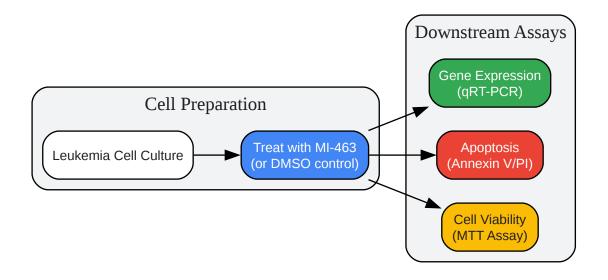
- Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and non-MLL rearranged cell lines (e.g., HL-60) can be used.
- Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- MI-463 Preparation: Prepare a stock solution of MI-463 in DMSO. Further dilute in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.25%.[4][8]
- Treatment: Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate.[1] Treat with varying concentrations of **MI-463** or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)



This protocol is adapted from methodologies used to assess the effect of **MI-463** on leukemia cell viability.[4][8]

- Cell Seeding: Plate leukemia cells in a 96-well plate at a suitable density.
- Treatment: Treat cells with a range of MI-463 concentrations for 7 days. [4][8]
- Media Change: On day 4, change the media and re-supply with fresh MI-463.[4][8]
- MTT Addition: At the end of the incubation period, add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
 [8]
- Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50).



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Caption: General experimental workflow for in vitro studies of MI-463.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)



This protocol is based on the methods used to determine apoptosis in leukemia cells treated with menin-MLL inhibitors.[9]

- Cell Treatment: Treat leukemia cells with desired concentrations of MI-463 for 7 days.
- Cell Harvesting: Harvest the cells by centrifugation.
- Washing: Wash the cells twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI positive cells are necrotic.

Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1

This protocol is designed to measure the effect of **MI-463** on the expression of its downstream target genes.[2]

- Cell Treatment: Treat MLL-rearranged leukemia cells with sub-micromolar concentrations of
 MI-463 for 6 days.[5] Change the medium and re-supply the compound on day 3.[5]
- RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or 18S rRNA) for normalization.
- Data Analysis: Analyze the relative gene expression using the $\Delta\Delta$ Ct method.

Primer Sequences (Example - Human)



Gene	Forward Primer (5' to 3')	Reverse Primer (5' to 3')
НОХА9	TGG TTC TCC TCC AGT TGT GG	GGC TAA GAG GAG GAG TGG AG
MEIS1	GAG AAG CAG GAG AAG GAG GA	TCT GCT TCT TCT GCT TCT CG
ACTB (β-actin)	CCT GGC ACC CAG CAC AAT	GGG CCA TCC ACG TCA GAC T

Note: Primer sequences should be validated for specificity and efficiency before use.

Conclusion

MI-463 represents a promising therapeutic agent for MLL-rearranged leukemias by specifically targeting the menin-MLL interaction. The protocols outlined in these application notes provide a framework for researchers to investigate the in vitro effects of **MI-463** and similar compounds on leukemia cell lines. The provided data and methodologies can aid in the preclinical evaluation and further development of targeted therapies for this aggressive malignancy.

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